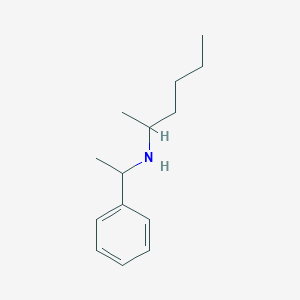

(Hexan-2-yl)(1-phenylethyl)amine

描述

属性

CAS 编号 |

1157155-49-1 |

|---|---|

分子式 |

C14H23N |

分子量 |

205.34 g/mol |

IUPAC 名称 |

N-(1-phenylethyl)hexan-2-amine |

InChI |

InChI=1S/C14H23N/c1-4-5-9-12(2)15-13(3)14-10-7-6-8-11-14/h6-8,10-13,15H,4-5,9H2,1-3H3 |

InChI 键 |

DGAACJFRXIEIBF-UHFFFAOYSA-N |

SMILES |

CCCCC(C)NC(C)C1=CC=CC=C1 |

规范 SMILES |

CCCCC(C)NC(C)C1=CC=CC=C1 |

产品来源 |

United States |

(Hexan-2-yl)(1-phenylethyl)amine synthesis protocol

An In-Depth Technical Guide to the Synthesis of (Hexan-2-yl)(1-phenylethyl)amine via Reductive Amination

Executive Summary

This guide provides a comprehensive, research-grade protocol for the synthesis of the chiral secondary amine, (Hexan-2-yl)(1-phenylethyl)amine. The selected synthetic strategy is a one-pot reductive amination, a robust and highly efficient method for forming carbon-nitrogen bonds. This document delineates the underlying reaction mechanism, offers a detailed step-by-step experimental procedure, and discusses the rationale behind reagent selection and process optimization. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, reproducibility, and safety.

Introduction: The Significance of Chiral Secondary Amines

Secondary amines are a ubiquitous structural motif in a vast array of biologically active compounds, including pharmaceuticals and agrochemicals.[1] The controlled and selective synthesis of these molecules is therefore a cornerstone of modern organic chemistry. (Hexan-2-yl)(1-phenylethyl)amine, a chiral secondary amine, represents a versatile building block in synthetic chemistry. Its phenethylamine backbone is a well-known structure in neuroscience, while the hexyl group provides a lipophilic chain, and the inherent chirality makes it a valuable candidate for asymmetric synthesis.[2]

Traditional methods for amine synthesis, such as the direct alkylation of primary amines with alkyl halides, are often plagued by a lack of control, leading to mixtures of primary, secondary, and tertiary amines, which necessitates challenging purification procedures.[3][4] Reductive amination emerges as a superior strategy, offering a highly controlled, one-pot synthesis that largely avoids the problem of over-alkylation.[3][5] This method involves the reaction of a carbonyl compound with a primary amine to form an imine intermediate, which is subsequently reduced in situ to the target secondary amine.[6]

Mechanistic Rationale: The Reductive Amination Pathway

The synthesis of (Hexan-2-yl)(1-phenylethyl)amine is achieved through the reductive amination of hexan-2-one with 1-phenylethylamine. The reaction proceeds in a single flask but comprises two distinct mechanistic steps:

-

Imine Formation: The primary amine (1-phenylethylamine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone (hexan-2-one). This forms a hemiaminal intermediate. Under mildly acidic conditions, which catalyze the reaction, the hemiaminal readily dehydrates to form a Schiff base, or imine intermediate.[6] The removal of water drives the equilibrium towards imine formation.

-

Reduction: A reducing agent, introduced into the same pot, selectively reduces the carbon-nitrogen double bond (C=N) of the imine to a single bond, yielding the final secondary amine product.

A critical aspect of this one-pot procedure is the choice of reducing agent. The ideal reagent should reduce the iminium ion intermediate much faster than it reduces the starting ketone. Sodium triacetoxyborohydride, NaBH(OAc)₃, is exceptionally well-suited for this purpose.[7] It is a milder and more selective reducing agent than sodium borohydride (NaBH₄) and is a less toxic alternative to sodium cyanoborohydride (NaBH₃CN).[3][8] Its steric bulk and reduced reactivity allow it to coexist with the ketone while efficiently reducing the protonated imine (iminium ion) as it forms.[8]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. (Hex-5-en-2-yl)(1-phenylethyl)amine | Benchchem [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. Sodium Triacetoxyborohydride [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis of N-Alkyl-α-methylbenzylamine Derivatives

Abstract

N-alkyl-α-methylbenzylamine derivatives represent a critical class of chiral amines with broad applications in pharmaceuticals, agrochemicals, and materials science. Their utility as resolving agents, chiral auxiliaries, and key structural motifs in bioactive molecules necessitates robust and efficient synthetic strategies. This guide provides a comprehensive overview of the core methodologies for the synthesis of these valuable compounds. We will delve into the mechanistic underpinnings and practical considerations of key synthetic transformations, including reductive amination, the Leuckart-Wallach reaction, and the Eschweiler-Clarke reaction. Emphasis is placed on explaining the rationale behind experimental choices, ensuring scientific integrity, and providing actionable protocols for researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Alkyl-α-methylbenzylamine Derivatives

The α-methylbenzylamine scaffold is a cornerstone in asymmetric synthesis. The presence of a chiral center adjacent to the nitrogen atom makes these amines invaluable for inducing stereoselectivity in a wide range of chemical reactions. N-alkylation of this primary amine further expands its utility by modulating its steric and electronic properties. These derivatives are frequently employed as:

-

Resolving Agents: For the separation of racemic mixtures of carboxylic acids and other acidic compounds.

-

Chiral Auxiliaries: To control the stereochemical outcome of reactions such as asymmetric alkylations and aldol additions.[1]

-

Precursors to Bioactive Molecules: The N-alkyl-α-methylbenzylamine moiety is a key pharmacophore in various drug candidates.[2]

The ability to synthesize these derivatives with high purity and stereochemical integrity is therefore of paramount importance. This guide will explore the most reliable and scalable methods to achieve this.

Core Synthetic Strategies: A Mechanistic Approach

The synthesis of N-alkyl-alpha-methylbenzylamine derivatives primarily relies on the formation of a new carbon-nitrogen bond. The most common and effective strategies are detailed below.

Reductive Amination: The Workhorse of Amine Synthesis

Reductive amination is arguably the most versatile and widely used method for preparing N-alkyl-α-methylbenzylamine derivatives.[3][4] The reaction proceeds in two key steps: the formation of an imine or iminium ion intermediate, followed by its reduction to the corresponding amine.

The overall transformation involves the reaction of α-methylbenzylamine (or a derivative) with an aldehyde or ketone in the presence of a suitable reducing agent.

Figure 1: General workflow for reductive amination.

The reaction begins with the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. This is followed by dehydration to yield an imine. The imine is then reduced to the final secondary amine product. The choice of reducing agent is critical to the success of the reaction, as it must selectively reduce the imine in the presence of the starting carbonyl compound.

| Reducing Agent | Key Characteristics & Applications |

| Sodium Borohydride (NaBH₄) | A mild and selective reducing agent. Often used in protic solvents like methanol or ethanol. |

| Sodium Cyanoborohydride (NaBH₃CN) | More selective than NaBH₄ for imines over carbonyls, allowing for one-pot reactions.[5] Caution is advised due to the potential generation of toxic hydrogen cyanide under acidic conditions. |

| Sodium Triacetoxyborohydride (STAB) | A mild and highly selective reducing agent, particularly effective for reductive aminations. It is often the reagent of choice in modern organic synthesis. |

| Catalytic Hydrogenation (H₂/Catalyst) | A clean and efficient method, often employing catalysts such as Palladium on carbon (Pd/C) or Nickel.[4][5][6] This method is particularly suitable for large-scale synthesis. |

This protocol is adapted from a practical, pilot-plant scale synthesis.[5][6]

-

Imine Formation:

-

In a suitable reaction vessel, dissolve (R)- or (S)-α-phenylethylamine (1.0 eq) in a water-miscible solvent such as methanol.[6][7]

-

Add benzaldehyde (1.0 eq) dropwise to the solution at room temperature (24 °C).[6]

-

Stir the mixture for approximately 30 minutes to 6 hours to allow for complete imine formation. The progress can be monitored by techniques such as GC analysis.[6]

-

-

Hydrogenation:

-

To the solution containing the imine, add 5% Palladium on carbon (Pd/C) catalyst (typically 50% water-wet).[5]

-

Pressurize the reactor with hydrogen gas to approximately 50 psig.[5]

-

Maintain the reaction at room temperature (around 20-25 °C) and monitor the hydrogen uptake.[5] The reaction is typically complete within 30 minutes.[5]

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

The solvent can be removed under reduced pressure.

-

The resulting N-benzyl-α-methylbenzylamine can be purified by distillation.[5] A key advantage of this method is that it often produces material of high purity (>95%) without significant racemization.[5]

-

The Leuckart-Wallach Reaction: A Classic Approach

The Leuckart-Wallach reaction is a classic method for the reductive amination of aldehydes and ketones using formic acid or its derivatives as both the nitrogen source and the reducing agent.[8][9][10][11]

This reaction typically involves heating a carbonyl compound with formamide, ammonium formate, or formic acid and a primary or secondary amine.[8][12] The reaction proceeds through the formation of an iminium ion, which is then reduced by a hydride transfer from formic acid or a related species.[11]

Figure 2: Simplified mechanism of the Leuckart-Wallach reaction.

A notable feature of this reaction is that it does not require an external reducing agent.[8] However, it often necessitates high reaction temperatures (150-200 °C).[8][12]

This protocol provides a representative example of the Leuckart-Wallach reaction for the synthesis of the parent α-methylbenzylamine.[12]

-

Reaction Setup:

-

Reaction:

-

Work-up and Extraction:

-

Hydrolysis and Purification:

-

To the combined organic layers, add 20 mL of concentrated HCl.[12]

-

Heat the mixture to distill off the toluene.[12]

-

Continue heating for an additional 40 minutes to ensure complete hydrolysis of the intermediate N-formyl amine.[12]

-

After cooling, if crystals form, add a minimal amount of water to dissolve them.[12]

-

Extract the mixture with toluene (3 x 20 mL) to remove any unreacted starting material or byproducts.[12]

-

The aqueous layer containing the amine hydrochloride is then basified to liberate the free amine, which can be further purified.

-

The Eschweiler-Clarke Reaction: N-Methylation of Amines

The Eschweiler-Clarke reaction is a specific and highly efficient method for the methylation of primary or secondary amines to form tertiary amines using formaldehyde and formic acid.[13][14][15][16]

This reaction is a type of reductive amination where formaldehyde serves as the source of the methyl group and formic acid acts as the reducing agent.[14] The reaction proceeds through the formation of an iminium ion, which is then reduced by a hydride from formic acid.[14] A key advantage of this method is that it does not lead to the formation of quaternary ammonium salts, as the tertiary amine product cannot form another iminium ion.[14]

Figure 3: The core transformation in the Eschweiler-Clarke reaction.

For a primary amine, the reaction will proceed twice to yield the N,N-dimethylated product.[13] Chiral amines typically do not racemize under these conditions.[14]

While a specific protocol for N,N-dimethyl-α-methylbenzylamine is not detailed in the provided search results, a general procedure would involve:

-

Mixing the primary or secondary amine with an excess of aqueous formaldehyde and formic acid.

-

Heating the reaction mixture, often near boiling, until the reaction is complete.

-

Basifying the reaction mixture to liberate the free tertiary amine.

-

Extracting the product with an organic solvent and purifying it, typically by distillation.

Asymmetric Synthesis and Chiral Considerations

For many applications, obtaining enantiomerically pure N-alkyl-α-methylbenzylamine derivatives is crucial. Several strategies can be employed:

-

Starting with Enantiopure α-Methylbenzylamine: The most straightforward approach is to begin with commercially available (R)- or (S)-α-methylbenzylamine and perform the N-alkylation under conditions that do not cause racemization.[5]

-

Asymmetric Reductive Amination: This involves the use of chiral catalysts or reagents to induce enantioselectivity in the reduction of the imine intermediate.

-

Enzymatic Methods: Biocatalysis, using enzymes such as ω-transaminases and imine reductases, offers a green and highly enantioselective route to these chiral amines.[17][18][19] These methods can achieve high conversions and excellent enantiomeric excess under mild reaction conditions.[18]

Purification and Characterization

Purification of N-alkyl-α-methylbenzylamine derivatives is typically achieved through standard laboratory techniques:

-

Distillation: Vacuum distillation is often employed for liquid amines to separate them from non-volatile impurities.[20]

-

Crystallization: The amine can be converted to a salt (e.g., hydrochloride) which can then be purified by recrystallization. The free amine can be regenerated by treatment with a base.[20]

-

Chromatography: For small-scale purifications or for separating closely related compounds, column chromatography on silica gel is a viable option.

Characterization of the final products is typically performed using a combination of spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry to confirm the structure and purity. For chiral compounds, determination of the enantiomeric excess is essential, often accomplished using chiral HPLC or GC.

Conclusion

The synthesis of N-alkyl-α-methylbenzylamine derivatives is a well-established field with several reliable and scalable methods at the disposal of the synthetic chemist. Reductive amination, particularly with modern reagents like sodium triacetoxyborohydride or through catalytic hydrogenation, stands out as a versatile and efficient approach. For specific transformations like N-methylation, the Eschweiler-Clarke reaction offers a clean and high-yielding alternative. The choice of synthetic route will ultimately depend on the specific target molecule, the required scale, and the desired level of stereochemical purity. As the demand for enantiomerically pure chiral amines continues to grow, further advancements in catalytic and biocatalytic methods are anticipated to provide even more efficient and sustainable synthetic strategies.

References

- Leuckart reaction - Grokipedia. (n.d.).

- Synthesis of (±)-α-methylbenzylamine - Chemistry Online. (2022, November 16).

- Eschweiler-Clarke reaction. (n.d.). Name-Reaction.com.

- Eschweiler–Clarke reaction - Wikipedia. (n.d.).

- Direct Aryl C–H Amination with Primary Amines Using Organic Photoredox Catalysis - PMC. (n.d.).

-

Huckabee, B. K., Lin, S., Smith, T. L., & Stuk, T. L. (2000). A Practical Synthesis of Enantiomerically Pure N-Benzyl-α-methyl Benzylamine. Organic Process Research & Development, 4(5), 594–595. [Link]

- US6476268B1 - Preparation of N-benzylamines - Google Patents. (n.d.).

-

Aggarwal, P., & Kumar, V. (2022). Pd(II)‐Catalyzed, γ‐C(sp2)−H Alkoxylation in α‐Methylbenzylamine, Phenylglycinol, 3‐Amino‐3‐Phenylpropanol Toward Enantiopure Aryl Alkyl Ethers. Asian Journal of Organic Chemistry. [Link]

- Direct Synthesis of Protected Secondary N‑Alkylamines via Reductive Amination of Aldehydes with Protected N‑Alkylamines Using Me2SiHCl - PMC. (n.d.).

- A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzyl-amino-5-carboxymethyl-cyclopentane-1-carboxylic acid - PMC. (n.d.).

-

3.3.3: Synthesis of Amines - Chemistry LibreTexts. (2022, October 4). Retrieved from [Link]

-

Liu, J., Wang, M., Liang, C., & Yu, X. (2022). Pathway for the simultaneous synthesis of (R)-α-methylbenzylamine and α-phenylethanol. ResearchGate. [Link]

- Eschweiler- Clarke Reaction – Online Organic Chemistry Tutor | Organic Chemistry Help. (2025, April 27).

- Eschweiler-Clarke Reaction - SynArchive. (n.d.).

- Leuckart-Wallach Reaction - Ambeed.com. (n.d.).

- Eschweiler-Clarke Reductive Alkylation of Amines - Ambeed.com. (n.d.).

- A Practical Synthesis of Enantiomerically Pure N -Benzyl-α-methyl Benzylamine. (n.d.).

-

24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition. (n.d.). Retrieved from [Link]

-

Leuckart reaction - Wikipedia. (n.d.). Retrieved from [Link]

- US4000197A - Asymmetric synthesis of phenylisopropylamines - Google Patents. (n.d.).

-

Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination - The Doyle Group. (2018, January 17). Retrieved from [Link]

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

- EP1247799A2 - Process for the preparation of N-benzylamines - Google Patents. (n.d.).

-

A Practical Synthesis of Enantiomerically Pure N-Benzyl-α-methyl Benzylamine - Organic Process Research & Development (ACS Publications). (2000, September 27). Retrieved from [Link]

-

Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination - PMC. (n.d.). Retrieved from [Link]

-

How to purify Benzylamine? : r/OrganicChemistry - Reddit. (2024, November 8). Retrieved from [Link]

- Stereoselective N-alkylation of ketimines - Sciencemadness.org. (2011, April 11).

- 6 Synthesis of N-Alkyl Amino Acids. (n.d.).

-

Catalytic Alkyne Arylation Using Traceless Directing Groups - PMC - NIH. (n.d.). Retrieved from [Link]

-

Simultaneous synthesis of enantiomerically pure (R)-1-phenylethanol and (R)-alpha-methylbenzylamine from racemic alpha-methylbenzylamine using omega-transaminase/alcohol dehydrogenase/glucose dehydrogenase coupling reaction - PubMed. (2003, May 15). Retrieved from [Link]

-

Arylamine synthesis by amination (alkylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

- US5977409A - Method of using α-substituted benzylamine chiral auxiliary synthetic reagents - Google Patents. (n.d.).

- Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. (2024, December 4).

Sources

- 1. (S)-(-)-α-メチルベンジルアミン 115568 [sigmaaldrich.com]

- 2. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]

- 7. EP1247799A2 - Process for the preparation of N-benzylamines - Google Patents [patents.google.com]

- 8. Leuckart reaction â Grokipedia [grokipedia.com]

- 9. Leuckart-Wallach Reaction | Ambeed [ambeed.com]

- 10. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. chemistry-online.com [chemistry-online.com]

- 13. name-reaction.com [name-reaction.com]

- 14. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 15. synarchive.com [synarchive.com]

- 16. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]

- 17. researchgate.net [researchgate.net]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 19. Simultaneous synthesis of enantiomerically pure (R)-1-phenylethanol and (R)-alpha-methylbenzylamine from racemic alpha-methylbenzylamine using omega-transaminase/alcohol dehydrogenase/glucose dehydrogenase coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Reddit - Please wait for verification [reddit.com]

Mass Spectrometry Fragmentation of N-Substituted Phenylethylamines: A Mechanistic and Analytical Guide

Executive Summary

N-substituted phenylethylamines represent a vast and structurally diverse chemical class that includes endogenous catecholamine neurotransmitters, therapeutic stimulants, and a rapidly evolving landscape of illicit novel psychoactive substances (NPS) such as synthetic cathinones and 3,4-methylenedioxymethamphetamine (MDMA). For researchers and forensic toxicologists, the definitive identification of these compounds is complicated by the constant emergence of regioisomeric and isobaric analogues designed to evade legal control[1][2].

This whitepaper provides an authoritative, in-depth mechanistic analysis of the gas-phase fragmentation behavior of N-substituted phenylethylamines. By understanding the thermodynamic and electronic causality behind collision-induced dissociation (CID), analytical scientists can design robust, self-validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows for unambiguous structural elucidation.

Fundamental Ionization and Fragmentation Mechanisms

The choice of ionization modality fundamentally alters the gas-phase chemistry of phenylethylamines, dictating the analytical information available to the scientist.

Electron Ionization (EI-MS): Radical-Directed Cleavage

In standard Gas Chromatography-Mass Spectrometry (GC-MS), 70 eV Electron Ionization (EI) acts as a "hard" ionization technique. The high energy strips an electron primarily from the nitrogen lone pair, generating a highly unstable, odd-electron radical cation. To stabilize, this radical cation rapidly undergoes homolytic α -cleavage (breaking the C α -C β bond).

-

The Causality: Because this radical-directed cleavage is kinetically favored and requires very little activation energy, the intact molecular ion ( [M]+ ) is frequently absent or of negligible abundance in the resulting spectra[3][4]. Instead, the spectrum is dominated by low-mass iminium ions (e.g., m/z 58 for methamphetamine and MDMA)[4]. While diagnostic of the amine class, the lack of a precursor mass severely limits the ability to differentiate isobaric NPS.

Electrospray Ionization (ESI-MS/MS): Charge-Directed Dissociation

To preserve the precursor ion, modern workflows utilize LC coupled with Electrospray Ionization (ESI), a "soft" ionization technique. In positive ion mode, ESI efficiently protonates the basic nitrogen atom, yielding a stable, even-electron [M+H]+ precursor[5].

Upon isolation and subsequent Collision-Induced Dissociation (CID), the kinetic energy of the ion is converted into internal vibrational energy. The localized charge on the nitrogen drives two primary, competitive even-electron fragmentation pathways:

-

Inductive Cleavage (Neutral Loss): The protonated amine induces heterolytic cleavage of the C-N bond. This results in the expulsion of the amine moiety as a neutral molecule (e.g., loss of methylamine) and the formation of a highly stable carbocation, typically a substituted benzyl or tropylium ion[2].

-

Alpha-Cleavage (Even-Electron): Through a multi-center hydrogen rearrangement, the C α -C β bond is cleaved, yielding a substituted iminium ion and a neutral arene[6].

ESI-MS/MS fragmentation pathways of MDMA highlighting alpha-cleavage and neutral loss mechanisms.

Substituent Effects on CID Pathways

The structural nuances of the phenethylamine heavily influence the thermodynamics of the transition states, thereby dictating the dominant product ions observed in the MS/MS spectra.

-

Aromatic Ring Substitutions: The presence of electron-donating groups (e.g., methoxy or methylenedioxy) stabilizes the carbocation formed during neutral loss. For example, 3,4-MDMA ( [M+H]+ m/z 194) readily loses methylamine (31 Da) to form a highly stable methylenedioxybenzyl cation at m/z 163, which can further rearrange to m/z 121 via methyl group migration to form a methoxytropylium ion[2].

-

N-Alkylation & Side Chains: The length and cyclic nature of the N-alkyl group dictate the mass of the neutral loss. For instance, α -pyrrolidinophenones (a subclass of synthetic cathinones like α -PVP) exhibit a highly diagnostic loss of a 71 Da pyrrolidine neutral, forming an alkylphenone cation[6]. Furthermore, larger N-alkyl chains can facilitate complex ion-neutral intermediate complexes during fragmentation, sometimes leading to unexpected proton transfers or Friedel-Crafts-like rearrangements[7].

Self-Validating Experimental Protocol: LC-ESI-MS/MS Profiling

To ensure high-confidence identification of isobaric phenylethylamines, a rigorous, self-validating LC-ESI-MS/MS protocol must be established. This methodology utilizes orthogonal retention time data and specific MS/MS transitions.

Standardized LC-ESI-MS/MS workflow for the targeted profiling of phenethylamine derivatives.

Step-by-Step Methodology

Step 1: Sample Preparation & Matrix Blanking

-

Action: Dilute the biological or seized sample in 50% aqueous methanol to a final concentration of 100-500 ng/mL. Centrifuge at 14,000 x g for 10 minutes to pellet particulates.

-

Causality: Methanol ensures the solubility of both polar and moderately non-polar phenethylamines while precipitating high-molecular-weight proteins that cause ESI ion suppression.

-

Self-Validation System: Always inject a matrix blank (50% methanol) immediately prior to the analytical sample. This establishes a baseline and mathematically validates the absence of column carryover, ensuring the integrity of the subsequent run.

Step 2: Chromatographic Separation

-

Action: Inject 2-5 µL onto a sub-2 µm C18 UHPLC column (e.g., 100 x 2.1 mm). Utilize a gradient elution of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

-

Causality: Formic acid acts as an essential proton source, ensuring the basic phenethylamine nitrogen remains fully protonated (pKa ~9-10) for maximum ESI positive mode efficiency. The gradient selectively separates isobaric compounds (e.g., 2,3-MDMA vs. 3,4-MDMA) based on subtle hydrophobicity differences[2].

Step 3: ESI-MS/MS Acquisition

-

Action: Operate the mass spectrometer in Positive ESI mode. Set the capillary voltage to ~3.5-5.5 kV and the source temperature to 550 °C. Utilize Data-Dependent Acquisition (DDA).

-

Causality: DDA ensures that the most abundant [M+H]+ ions are automatically selected for CID. Apply a normalized collision energy (NCE) sweep (e.g., 20-40 eV) to capture both fragile neutral losses (low energy) and high-energy core fragmentations (high energy) in a single composite spectrum.

Step 4: Data Processing & Isomer Differentiation

-

Action: Extract the exact mass of the [M+H]+ ion (± 5 ppm). Analyze the MS/MS spectra for the ratio of the iminium ion to the tropylium ion.

-

Self-Validation System: Compare the experimental product ion ratios against a Certified Reference Material (CRM) analyzed in the same sequence. A variance of <20% in ion ratios, combined with a retention time match of ±0.1 minutes, definitively confirms the structural identity.

Diagnostic Fragmentation Data

The table below summarizes the critical quantitative data and diagnostic ions used to differentiate common N-substituted phenylethylamines and their structural analogues.

| Compound | Precursor Ion [M+H]+ (m/z) | Primary Product Ions (m/z) | Diagnostic Neutral Loss | Structural Implication |

| Methamphetamine | 150.1 | 119.1, 91.1 | 31 Da (-CH₃NH₂) | N-methyl substitution |

| 3,4-MDMA | 194.1 | 163.1, 135.1, 121.1 | 31 Da (-CH₃NH₂) | Methylenedioxy ring + N-methyl |

| 3,4-MDEA | 208.1 | 163.1, 135.1 | 45 Da (-CH₃CH₂NH₂) | N-ethyl substitution |

| Pentylone | 236.1 | 218.1, 205.1 | 18 Da (-H₂O) | β -keto group (Cathinone class) |

| α -PVP | 232.2 | 161.1, 126.1, 91.1 | 71 Da (-Pyrrolidine) | Pyrrolidinyl substitution |

Conclusion

The accurate characterization of N-substituted phenylethylamines relies entirely on understanding their gas-phase thermodynamics. By transitioning from the radical-directed fragmentation of EI-MS to the charge-directed, even-electron pathways of ESI-MS/MS, analytical scientists can leverage specific neutral losses and carbocation stabilities to confidently differentiate complex isobaric mixtures. Adhering to self-validating LC-MS/MS protocols ensures that these mechanistic insights translate into unimpeachable analytical data.

References

-

Title: A general approach to the screening and confirmation of tryptamines and phenethylamines by mass spectral fragmentation Source: Talanta URL: [Link]

- Source: Journal of Analytical Toxicology (Oxford University Press)

-

Title: Fragmentation pathways of α -pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives Source: International Journal of Mass Spectrometry URL: [Link]

-

Title: Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine Source: Legal Medicine URL: [Link]

- Title: Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry Source: MDPI URL

- Title: Collision-induced dissociation of phenethylamides: role of ion-neutral complex Source: NIH / PMC URL

Sources

Technical Whitepaper: Synthesis, Characterization, and Biocatalytic Applications of (Hexan-2-yl)(1-phenylethyl)amine

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Organic Synthesis & Biocatalysis

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of tracking down specific chemical identifiers for complex, sterically hindered secondary amines. (Hexan-2-yl)(1-phenylethyl)amine is a prime example. While widely utilized as a bulky intermediate in the screening of engineered biocatalysts—such as Amine Dehydrogenases (AmDH) and Reductive Aminases (RedAms)—it lacks a universally indexed, single CAS Registry Number in standard commercial catalogs.

This in-depth technical guide provides a self-validating framework for the chemical identity, mechanistic synthesis, and analytical characterization of this specialized chiral amine.

Chemical Identity & The CAS Number Conundrum

A search of primary chemical registries reveals that a specific, single CAS Registry Number for the exact diastereomeric mixture of (Hexan-2-yl)(1-phenylethyl)amine is not universally assigned. While related linear isomers (such as N-hexyl-1-phenylethylamine) possess established identifiers, the sterically hindered 2-hexyl derivative is typically synthesized in situ as a specialized intermediate during the screening of engineered biocatalysts[1].

Because the molecule contains two chiral centers—one at the 2-hexyl position and one at the 1-phenylethyl position—it exists as four possible stereoisomers (R,R; S,S; R,S; S,R). In drug development and biocatalysis, it is primarily used to probe the active site volume and stereoselectivity of novel enzymes[2].

Table 1: Physicochemical Properties of (Hexan-2-yl)(1-phenylethyl)amine

| Property | Value |

| IUPAC Name | N-(hexan-2-yl)-1-phenylethanamine |

| Molecular Formula | C14H23N |

| Molecular Weight | 205.34 g/mol |

| Stereocenters | 2 (yielding 4 possible stereoisomers) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 1 |

| Rotatable Bonds | 6 |

Mechanistic Causality in Synthesis

The synthesis of (Hexan-2-yl)(1-phenylethyl)amine is achieved via the reductive amination of 2-hexanone with 1-phenylethylamine.

Why these specific reagents? 1-phenylethylamine (1-PEA) is a robust chiral auxiliary and amine donor utilized extensively in dynamic kinetic resolutions[3]. 2-hexanone is a standard aliphatic ketone used to evaluate the active site constraints of engineered transaminases and reductive aminases[2].

The reaction proceeds via an iminium ion intermediate. The steric bulk of the 1-phenylethyl group dictates the facial selectivity of the incoming hydride, whether delivered chemically (via NaBH(OAc)₃) or enzymatically (via an NADPH cofactor).

Reaction pathway for the reductive amination yielding (Hexan-2-yl)(1-phenylethyl)amine.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducible results, the following protocols detail the causality behind every experimental choice.

Table 2: Reactant Parameters for Reductive Amination

| Reagent | Role | Equivalents | Molarity / Concentration |

| 2-Hexanone | Electrophile | 1.0 eq | 10 mM (Biocatalytic) |

| 1-Phenylethylamine | Nucleophile / Chiral Auxiliary | 1.05 - 2.0 eq | 20 mM (Biocatalytic) |

| NaBH(OAc)₃ | Chemical Reductant | 1.5 eq | N/A |

| NADPH | Biocatalytic Cofactor | Catalytic | 0.2 mM |

Protocol A: Chemical Reductive Amination

-

Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2-hexanone (10.0 mmol, 1.0 eq) and (S)-1-phenylethylamine (10.5 mmol, 1.05 eq) in 30 mL of anhydrous 1,2-dichloroethane (DCE).

-

Activation: Add glacial acetic acid (10.0 mmol, 1.0 eq) dropwise at room temperature.

-

Causality: The weak acid selectively protonates the carbonyl oxygen, increasing the electrophilicity of the ketone to facilitate nucleophilic attack by the amine, driving iminium ion formation without completely neutralizing the amine nucleophile.

-

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (15.0 mmol, 1.5 eq) portion-wise over 15 minutes.

-

Causality: NaBH(OAc)₃ is chosen over NaBH₄ because its electron-withdrawing acetoxy groups reduce its nucleophilicity, allowing it to selectively reduce the highly electrophilic iminium ion without reducing the unreacted ketone.

-

-

Completion & Workup: Stir the mixture at room temperature for 12 hours. Quench slowly with 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Biocatalytic Synthesis via Reductive Aminase (RedAm)

-

Buffer Preparation: Prepare a 100 mM Potassium Phosphate (KPi) buffer and adjust the pH to 7.0.

-

Causality: A neutral pH of 7.0 is critical as it balances enzyme stability with the chemical equilibrium required to form the intermediate iminium ion[2].

-

-

Substrate Loading: Add 2-hexanone to a final concentration of 10 mM and 1-phenylethylamine to 20 mM.

-

Causality: An excess of the amine donor drives the equilibrium toward the aminated product[2].

-

-

Cofactor & Enzyme Addition: Introduce NADPH to a final concentration of 0.2 mM, followed by the purified RedAm enzyme at a loading of 1-5 mg/mL.

-

Incubation & Extraction: Incubate the reaction at 30 °C for 24 hours under gentle orbital shaking (150 rpm). Terminate the reaction by adjusting the pH to >10 with 1 M NaOH to deprotonate the amine, followed by extraction with methyl tert-butyl ether (MTBE) for chiral GC analysis[4].

Analytical Characterization Workflow

Because the reaction yields a mixture of diastereomers, rigorous analytical chromatography is required to determine the diastereomeric excess (de). GC-MS analysis of related N-alkylated 1-phenylethylamines provides a baseline for expected fragmentation patterns, typically showing a strong m/z 105 peak corresponding to the phenylethyl cation[4].

Analytical workflow for the isolation and characterization of the diastereomeric amine products.

References

1.[1] Oxidoreductase-Catalyzed Synthesis of Chiral Amines | ACS Catalysis Source: acs.org URL:[Link]

2.[2] Discovery and Synthetic Applications of a NAD(P)H-Dependent Reductive Aminase from Rhodococcus erythropolis - PMC Source: nih.gov URL:[Link]

3.[3] Enzymatic Cascade for Dynamic Kinetic Resolution of Amines - kth .diva Source: diva-portal.org URL:[Link]

4.[4] Supporting Information - Wiley-VCH Source: wiley-vch.de URL:[Link]

Sources

Molecular Architecture and Stereochemical Dynamics of (Hexan-2-yl)(1-phenylethyl)amine: A Comprehensive Technical Guide

Executive Summary

(Hexan-2-yl)(1-phenylethyl)amine (IUPAC: N-(hexan-2-yl)-1-phenylethanamine) is a sterically congested, chiral secondary amine that serves as a high-value intermediate in asymmetric synthesis and a privileged scaffold in pharmaceutical development. Featuring two distinct stereocenters—one on an aliphatic chain and the other on a benzylic position—this molecule presents unique challenges and opportunities in stereocontrol.

This whitepaper provides an in-depth analysis of its molecular architecture, details field-proven synthetic methodologies (both chemocatalytic and biocatalytic), and outlines self-validating protocols for its stereoselective preparation and analytical resolution.

Molecular Structure and Stereochemistry

The structural complexity of (Hexan-2-yl)(1-phenylethyl)amine arises from its two chiral centers: C2 of the hexyl chain and C1' of the phenylethyl group.

Stereoisomerism and Conformational Strain

The molecule exists as four distinct stereoisomers: (2R,1′R) , (2S,1′S) , (2R,1′S) , and (2S,1′R) . The stereochemical dynamics are governed by the steric bulk of the substituents surrounding the secondary amine core. The benzylic chiral center features a rigid phenyl ring and a methyl group, while the aliphatic chiral center features a flexible n-butyl chain and a methyl group.

The preferred rotameric states around the C–N–C bonds are dictated by the minimization of 1,3-allylic strain (A-strain) between the n-butyl group and the phenyl ring. When utilized as a chiral auxiliary, the (2R,1′R) or (2S,1′S) configurations often exhibit superior enantio-induction due to a more pronounced steric differentiation between the "front" and "back" faces of the coordinated metal complex.

Quantitative Data: Stereoisomer Properties

Table 1: Stereochemical Matrix and Relative Steric Strain

| Stereoisomer | C2 Config. | C1' Config. | Relationship to (2R, 1'R) | Relative Steric Strain (C2-C1' Interaction) | Expected HPLC Elution Order (Normal Phase) |

| Isomer A | R | R | Reference | Moderate (Methyl-Methyl alignment) | Peak 1 |

| Isomer B | S | S | Enantiomer | Moderate (Methyl-Methyl alignment) | Peak 4 |

| Isomer C | S | R | Diastereomer | High (Butyl-Phenyl clash) | Peak 2 |

| Isomer D | R | S | Diastereomer | High (Butyl-Phenyl clash) | Peak 3 |

Synthetic Methodologies and Causality

The synthesis of (Hexan-2-yl)(1-phenylethyl)amine typically proceeds via the reductive amination of 2-hexanone with enantiopure 1-phenylethylamine ( α -methylbenzylamine). Because the steric difference between the methyl and n-butyl groups of 2-hexanone is relatively small, achieving high diastereomeric excess (de) requires highly optimized catalytic systems.

Chemical vs. Biocatalytic Approaches

Historically, titanium-mediated reductive alkylation has been the gold standard. The use of Lewis acidic Ti(O-i-Pr)4 is critical because it activates the carbonyl carbon of 2-hexanone, overcoming the steric hindrance of the butyl group, while simultaneously acting as a water scavenger to drive the condensation equilibrium toward the ketimine 1.

Recently, biocatalysis using Imine Reductases (IREDs) and Reductive Aminases (RedAms) has emerged as a superior alternative. These NADPH-dependent oxidoreductases bypass the thermodynamic limitations of chemical imine formation in aqueous media by actively catalyzing both the condensation and the reduction steps with near-perfect stereocontrol 2. Engineered Amine Dehydrogenases (AmDHs) have also shown excellent acceptance of aliphatic ketones like 2-hexanone, yielding products with >99% ee [[3]]().

Table 2: Comparative Performance of Synthetic Methodologies

| Methodology | Catalyst / Reagent | Yield (%) | Diastereomeric Excess (de %) | Enantiomeric Excess (ee %) | Reaction Time (h) |

| Chemocatalytic | Ti(O-i-Pr)4 / Raney Ni | 76 - 90 | 72 - 98 | > 99 | 12 - 24 |

| Chemocatalytic | NaBH3CN (Uncatalyzed) | 40 - 60 | < 20 | > 99 (from SM) | 24 - 48 |

| Biocatalytic | RedAm / IRED (Optimized) | 82 - 95 | > 99 | > 99 | 24 |

Experimental Workflows and Self-Validating Protocols

Protocol A: Titanium-Mediated Diastereoselective Reductive Amination

This protocol leverages the transient titanium-imine complex to lock the conformation, enhancing facial selectivity during hydride delivery.

Step-by-Step Methodology:

-

Condensation: Under an inert argon atmosphere, combine 2-hexanone (10.0 mmol) and (R) -(+)-1-phenylethylamine (10.5 mmol) in anhydrous THF (25 mL).

-

Activation: Dropwise add Titanium(IV) isopropoxide ( Ti(O-i-Pr)4 , 12.0 mmol). Stir at ambient temperature for 12 hours.

-

Causality: The slight excess of titanium reagent ensures complete consumption of the water byproduct, driving the equilibrium entirely to the E-ketimine.

-

-

Reduction: Cool the reaction mixture to 0 °C. Carefully add Raney Nickel (slurry in water, washed with absolute ethanol prior to use, ~1.0 g) and place under a hydrogen atmosphere (balloon or Parr shaker at 50 psi) for 12 hours.

-

Workup: Quench the reaction by adding water (2 mL) to precipitate TiO2 . Filter the suspension through a pad of Celite, washing thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Validation (Self-Validating System):

-

In-process: Analyze an aliquot via FT-IR prior to reduction. The complete disappearance of the ketone C=O stretch (~1715 cm⁻¹) and the appearance of the imine C=N stretch (~1660 cm⁻¹) validates step 2.

-

Post-process: Analyze the crude mixture via 1H -NMR ( CDCl3 ). The diastereomeric ratio is determined by integrating the distinct benzylic methine proton signals (typically appearing as distinct quartets between 3.80–4.10 ppm).

-

Figure 1: Stereochemical divergence during hydride reduction of the ketimine intermediate.

Protocol B: Biocatalytic Asymmetric Reductive Amination

This protocol utilizes Reductive Aminases (RedAms) to override the inherent substrate bias of the 2-hexanone alkyl chains, utilizing the enzyme's chiral pocket for absolute stereocontrol.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare 100 mM phosphate buffer (pH 7.5) containing 1 mM NADP+ , 50 mM D-glucose, and 10 U/mL Glucose Dehydrogenase (GDH) for cofactor recycling.

-

Causality: Maintaining pH 7.5 is critical; it ensures the enzyme remains in its native conformation while keeping a sufficient fraction of the amine unprotonated to act as a nucleophile.

-

-

Reaction Assembly: To 20 mL of the buffer system, add 2-hexanone (50 mM) and (R) -1-phenylethylamine (100 mM). Add the purified RedAm enzyme (2 mg/mL).

-

Incubation: Incubate the mixture at 30 °C with orbital shaking (200 rpm) for 24 hours.

-

Extraction: Basify the aqueous layer to pH 11 using 1 M NaOH to fully deprotonate the product amine. Extract with Methyl tert-butyl ether (MTBE) (3 x 20 mL). Dry the combined organic layers over anhydrous Na2SO4 and concentrate.

-

Validation (Self-Validating System):

-

In-process: Monitor cofactor recycling by measuring absorbance at 340 nm (NADPH concentration). A steady state indicates active GDH turnover.

-

Post-process: Analyze via Chiral GC-FID (e.g., CP-Chirasil-Dex CB column). Baseline separation of the (2R,1′R) and (2S,1′R) diastereomers validates the enzymatic stereoselectivity.

-

Figure 2: Biocatalytic reductive amination cycle using RedAms/IREDs with NADPH recycling.

Applications in Drug Development

In pharmaceutical chemistry, the 1-phenylethylamine motif is a recognized privileged scaffold, often acting as a pharmacophore for CNS-active compounds (e.g., monoamine oxidase inhibitors and reuptake inhibitors).

The addition of the hexan-2-yl group significantly increases the lipophilicity (LogP) of the molecule, enhancing blood-brain barrier (BBB) penetration. Furthermore, (Hexan-2-yl)(1-phenylethyl)amine is frequently utilized as a chiral resolving agent . By forming diastereomeric salts with racemic acidic APIs (Active Pharmaceutical Ingredients), the distinct solubility profiles of the resulting salts allow for highly efficient fractional crystallization, a critical step in the downstream processing of enantiopure drugs.

References

- Imine Reductases and Reductive Aminases in Organic Synthesis ACS Catalysis URL

- Chiral Amine Synthesis - Strategies, Examples, and Limitations ResearchGate URL

- Unlocking the Substrate Acceptance of Phenylalanine Amine Dehydrogenase Enables the Asymmetric Synthesis of Pharmaceutical N-Heterocyclic Primary Amines ACS Catalysis - ACS Publications URL

Sources

A Technical Guide to the Applications of Substituted Phenylethylamines in Organic Synthesis

Introduction

Substituted phenylethylamines represent a cornerstone class of organic compounds, distinguished by a phenyl ring connected to an amino group via a two-carbon sidechain. Their structural versatility and inherent chirality when substituted at the benzylic position have established them as indispensable tools in modern organic synthesis. This guide provides an in-depth exploration of the multifaceted applications of these compounds, moving beyond a mere catalog of reactions to offer insights into the mechanistic underpinnings and practical considerations that guide their use in research and development. For researchers, scientists, and drug development professionals, a thorough understanding of the strategic deployment of substituted phenylethylamines is crucial for the efficient and stereocontrolled construction of complex molecular architectures, including a vast array of pharmaceuticals and natural products. This document will delve into their roles as chiral auxiliaries, precursors for heterocyclic systems, components in multicomponent reactions, and foundational elements in the design of chiral ligands and organocatalysts.

Part 1: Chiral Auxiliaries in Asymmetric Synthesis

The strategic use of chiral auxiliaries is a powerful approach for controlling the stereochemical outcome of a reaction. Chiral phenylethylamines, particularly (R)- and (S)-1-phenylethylamine, are widely employed for this purpose.[1] By covalently attaching the chiral auxiliary to a prochiral substrate, a new chiral molecule is formed, allowing for diastereoselective transformations. The auxiliary is then cleaved to reveal the desired enantiomerically enriched product.[2]

Principle of Asymmetric Induction

The efficacy of (S)-1-phenylethylamine as a chiral auxiliary is rooted in its ability to create a sterically biased environment around a reactive center.[2] The bulky phenyl group of the auxiliary effectively shields one face of a prochiral enolate, compelling an incoming electrophile to approach from the less hindered face. This directed attack results in the preferential formation of one diastereomer.[2]

Diastereoselective Alkylation of Amides

A prominent application of chiral phenylethylamines is in the diastereoselective alkylation of amide enolates, a reliable method for constructing stereogenic centers.[1][2]

Experimental Protocol: Diastereoselective Alkylation of an N-Acyl Amide Derived from (S)-1-Phenylethylamine

I. Synthesis of the Chiral N-Acyl Amide:

-

Objective: To couple a carboxylic acid with (S)-1-phenylethylamine to form the starting chiral amide.[2]

-

Procedure:

-

In a round-bottom flask, dissolve the desired carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a coupling agent, for example, dicyclohexylcarbodiimide (DCC) (1.1 eq) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) (1.1 eq), along with an activator like 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add (S)-1-phenylethylamine (1.0 eq) dropwise to the solution.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any precipitated urea byproduct.

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure N-acyl amide.

-

II. Diastereoselective Alkylation:

-

Objective: To perform the stereoselective alkylation of the chiral amide.

-

Procedure:

-

Dissolve the N-acyl amide (1.0 eq) in anhydrous THF in a flame-dried, nitrogen-purged flask and cool to -78 °C.

-

Slowly add a strong base, such as lithium diisopropylamide (LDA) (1.1 eq), to generate the enolate. Stir for 30-60 minutes at -78 °C.

-

Add the desired electrophile (e.g., an alkyl halide) (1.2 eq) dropwise and allow the reaction to proceed at -78 °C for several hours, or until TLC analysis indicates consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Allow the mixture to warm to room temperature and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution and purify the product by column chromatography to separate the diastereomers.

-

III. Cleavage of the Chiral Auxiliary:

-

Objective: To remove the chiral auxiliary and obtain the enantiomerically enriched product.

-

Procedure:

-

The alkylated amide can be hydrolyzed under acidic or basic conditions. For example, refluxing in aqueous H₂SO₄ or with a strong base like KOH in ethanol will cleave the amide bond.

-

After hydrolysis, the resulting carboxylic acid can be isolated, and the chiral (S)-1-phenylethylamine auxiliary can be recovered and recycled.

-

Table 1: Examples of Diastereoselective Alkylation of Amides Derived from (S)-1-Phenylethylamine

| Electrophile | Diastereomeric Ratio (dr) | Yield (%) |

| CH₃I | 95:5 | 85 |

| CH₂=CHCH₂Br | 93:7 | 88 |

| C₆H₅CH₂Br | 96:4 | 90 |

Note: The data presented are representative and may vary based on specific reaction conditions.

Part 2: Precursors for Heterocycle Synthesis

Substituted phenylethylamines are fundamental building blocks for the synthesis of various nitrogen-containing heterocyclic scaffolds, which are prevalent in numerous natural products and pharmaceuticals.

The Pictet-Spengler Reaction

Discovered in 1911, the Pictet-Spengler reaction is a powerful method for constructing the tetrahydroisoquinoline ring system.[3] The reaction involves the condensation of a β-arylethylamine, such as phenylethylamine, with an aldehyde or ketone under acidic conditions, followed by ring closure through an intramolecular electrophilic aromatic substitution.[3] The reaction is particularly efficient with electron-rich aromatic rings.[4] For less activated systems, strong acids or even superacids may be required to facilitate the cyclization.[5][6]

Mechanism of the Pictet-Spengler Reaction

The reaction proceeds through the initial formation of a Schiff base (iminium ion) from the phenylethylamine and the carbonyl compound.[7] The electron-rich aromatic ring then acts as a nucleophile, attacking the electrophilic iminium carbon to form a spirocyclic intermediate. Subsequent rearrangement and deprotonation lead to the formation of the tetrahydroisoquinoline product.

Caption: Mechanism of the Pictet-Spengler Reaction.

Experimental Protocol: Synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline via the Pictet-Spengler Reaction

-

Objective: To synthesize a substituted tetrahydroisoquinoline from phenylethylamine and acetaldehyde.

-

Procedure:

-

To a solution of phenylethylamine (1.0 eq) in a suitable solvent (e.g., toluene or water, depending on the acid used), add acetaldehyde (1.1 eq).

-

Cool the mixture in an ice bath and slowly add a strong acid, such as concentrated hydrochloric acid or trifluoroacetic acid (TFA).

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

-

After cooling to room temperature, carefully neutralize the reaction mixture with a base (e.g., NaOH solution) until it is alkaline.

-

Extract the product with an organic solvent like diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to obtain 1-methyl-1,2,3,4-tetrahydroisoquinoline.

-

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction provides a route to 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides.[4] This reaction typically requires a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), and heating.[4][8] The presence of electron-donating groups on the aromatic ring facilitates the reaction.[9]

Mechanism of the Bischler-Napieralski Reaction

The reaction is believed to proceed through the formation of an electrophilic intermediate, which can be a nitrilium ion or a dichlorophosphoryl imine-ester.[8] This intermediate then undergoes an intramolecular electrophilic attack on the ortho position of the aromatic ring to form the cyclized product.[9]

Caption: Mechanism of the Bischler-Napieralski Reaction.

Experimental Protocol: Synthesis of a 3,4-Dihydroisoquinoline

-

Objective: To synthesize a 3,4-dihydroisoquinoline from an N-acyl phenylethylamine.

-

Procedure:

-

Place the N-acyl phenylethylamine (1.0 eq) in a round-bottom flask.

-

Add a solvent such as anhydrous toluene or acetonitrile.

-

Add the dehydrating agent, for instance, phosphorus oxychloride (POCl₃) (2-3 eq), dropwise at 0 °C.

-

Heat the reaction mixture to reflux for 2-4 hours, or until TLC indicates the reaction is complete.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Make the aqueous solution alkaline by adding a concentrated base (e.g., NaOH or NH₄OH).

-

Extract the product with an organic solvent (e.g., chloroform or ethyl acetate).

-

Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purify the crude product by column chromatography or crystallization.

-

Part 3: Components in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. Substituted phenylethylamines are valuable components in several MCRs.

The Ugi Reaction

The Ugi four-component reaction (U-4CR) is a prominent MCR that combines an amine, a carboxylic acid, an aldehyde or ketone, and an isocyanide to form an α-acylamino amide.[10][11] When a chiral phenylethylamine is used as the amine component, it can induce diastereoselectivity in the product.[12] The resulting peptidomimetic scaffolds are of significant interest in medicinal chemistry.[13]

Caption: The Ugi Four-Component Reaction.

Experimental Protocol: A Representative Ugi Reaction

-

Objective: To synthesize an α-acylamino amide using phenylethylamine.

-

Procedure:

-

In a flask, dissolve the carboxylic acid (1.0 eq) and phenylethylamine (1.0 eq) in a suitable solvent, typically methanol or ethanol.

-

Add the aldehyde or ketone (1.0 eq) to the solution and stir for 10-20 minutes to allow for imine formation.

-

Add the isocyanide (1.0 eq) to the reaction mixture. The reaction is often exothermic.

-

Stir the reaction at room temperature for 24-48 hours. Monitor the progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by crystallization or column chromatography.

-

Part 4: Ligands and Organocatalysts in Asymmetric Catalysis

The chiral scaffold of 1-phenylethylamine is a privileged structural motif in the design of chiral ligands for asymmetric metal catalysis and in the development of metal-free organocatalysts.[14][15]

Synthesis of Chiral Ligands

Chiral 1-phenylethylamine can be readily incorporated into various ligand frameworks, such as Schiff bases and phosphoramidites.[15] These ligands, when coordinated to a metal center (e.g., rhodium, iridium, ruthenium), create a chiral environment that enables highly enantioselective transformations.[14][15] Applications include asymmetric hydrogenation, arylation, and addition reactions.[14][15] For example, chiral phosphine-phosphoramidite ligands derived from 1-phenylethylamine have been successfully used in the Ir-catalyzed hydrogenation of quinolines with high yield and up to 94% ee.[14]

Chiral Phenylethylamine-Derived Organocatalysts

The covalent attachment of chiral phenylethylamine moieties to scaffolds such as thioureas has led to a diverse range of highly effective organocatalysts.[1] These metal-free catalysts have found widespread use in enantioselective transformations, offering a more sustainable alternative to traditional metal-based catalysts.[1]

Table 2: Applications of Phenylethylamine-Derived Organocatalysts

| Catalyst Type | Reaction | Substrate | Yield (%) | ee (%) |

| Thiourea | Michael Addition | Nitromethane to Chalcone | 95 | 92 |

| Amino Alcohol | Transfer Hydrogenation | Acetophenone | 98 | 95 |

Note: Data are representative and sourced from various studies to illustrate the potential of these catalysts.

Part 5: Dynamic Kinetic Resolution of Phenylethylamines

Dynamic kinetic resolution (DKR) is an elegant strategy to overcome the 50% theoretical yield limit of conventional kinetic resolutions.[16] DKR combines an enzyme-catalyzed resolution with an in-situ racemization of the slower-reacting enantiomer, allowing for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product.[16][17]

DKR of 1-Phenylethylamine

The DKR of racemic 1-phenylethylamine is a well-established process.[16][17] It typically employs Candida antarctica lipase B (CALB) for the enantioselective acylation of one enantiomer, and a transition metal complex, such as a ruthenium or palladium catalyst, to racemize the remaining unreacted amine.[16][17]

Caption: Workflow for the Dynamic Kinetic Resolution of 1-Phenylethylamine.

Experimental Protocol: Dynamic Kinetic Resolution of (±)-1-Phenylethylamine

-

Objective: To obtain enantiomerically pure (R)-N-(1-phenylethyl)acetamide from racemic 1-phenylethylamine.[17]

-

Procedure:

-

In a flame-dried, argon-purged flask, add Novozym 435 (immobilized CALB), a racemization catalyst (e.g., a ruthenium complex), and a base such as Na₂CO₃.[17]

-

Add an anhydrous solvent like toluene, followed by (±)-1-phenylethylamine, a hydrogen donor (e.g., 2,4-dimethyl-3-pentanol), and an acyl donor (e.g., methyl methoxyacetate).[17]

-

Heat the mixture, for instance, to 100 °C, and stir.[17]

-

Monitor the reaction for conversion and enantiomeric excess by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Once the reaction reaches completion (typically >90% conversion and >99% ee), cool the mixture and filter off the enzyme and other solids.

-

The filtrate can be concentrated and the product purified by column chromatography to yield the enantiomerically pure amide.

-

Table 3: Representative Data for the DKR of (±)-1-Phenylethylamine

| Acyl Donor | Catalyst Loading (Ru) | Time (h) | Conversion (%) | ee (%) |

| Isopropyl Acetate | 2.5 mol % | 48 | 92 | >99 |

| Methyl Methoxyacetate | 1.25 mol % | 24 | 95 | >99 |

Source: Adapted from reference[17].

Conclusion

Substituted phenylethylamines are far more than simple building blocks; they are versatile and powerful tools that enable chemists to address a wide range of synthetic challenges. From establishing stereocenters with high fidelity as chiral auxiliaries to forming the core of complex heterocyclic systems and driving highly enantioselective catalytic reactions, their utility is both broad and profound. The continued development of new applications for this privileged scaffold, particularly in the realm of asymmetric catalysis, ensures that substituted phenylethylamines will remain at the forefront of innovation in organic synthesis for the foreseeable future. The methodologies and principles outlined in this guide serve as a foundation for researchers to harness the full potential of these remarkable compounds in their own synthetic endeavors.

References

- Pictet–Spengler reaction - Grokipedia. (n.d.).

-

Skrzypiska, J., & Wodnicka-Hamera, M. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4966. [Link]

- The Role of (R)-1-Phenylethylamine in Chiral Catalyst Preparation. (2025, October 12).

- A Technical Guide to the Research Applications of Chiral Phenylethylamines - Benchchem. (n.d.).

- Bischler–Napieralski reaction - Grokipedia. (n.d.).

-

Wessjohann, L. A., & Vercillo, O. E. (2010). Polycyclic Compounds by Ugi–Pictet–Spengler Sequence. ACS Combinatorial Science, 12(5), 493-499. [Link]

-

Roengpithya, C., Patterson, D. A., Livingston, A. G., Taylor, P. C., Irwin, J. L., & Parrett, M. R. (2007). Towards a continuous dynamic kinetic resolution of 1-phenylethylamine using a membrane assisted, two vessel process. Chemical Communications, (35), 3678-3680. [Link]

-

Chemical Reaction Kinetics of the Pictet-Spengler Reaction. (n.d.). Retrieved March 11, 2024, from [Link]

- Application Notes and Protocols for Utilizing (S)-1-Phenylethylamine as a Chiral Auxiliary in Pharmaceutical Intermediate Synthesis - Benchchem. (n.d.).

-

Pictet–Spengler reaction - Wikipedia. (n.d.). Retrieved March 11, 2024, from [Link]

-

Koyama, K., Takano, M., Irie, K., & Hibi, S. (2000). Prototype Pictet−Spengler Reactions Catalyzed by Superacids. Involvement of Dicationic Superelectrophiles. The Journal of Organic Chemistry, 65(20), 6481-6485. [Link]

-

Bäckvall, J. E., & Pàmies, O. (2010). Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine. Beilstein Journal of Organic Chemistry, 6, 88. [Link]

- Bischler-Napieralski Reaction. (n.d.).

-

Koyama, K., Takano, M., Irie, K., & Hibi, S. (2000). Prototype Pictet−Spengler Reactions Catalyzed by Superacids. Involvement of Dicationic Superelectrophiles. The Journal of Organic Chemistry, 65(20), 6481-6485. [Link]

-

Bischler–Napieralski reaction - Wikipedia. (n.d.). Retrieved March 11, 2024, from [Link]

-

Dömling, A. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 10, 439-467. [Link]

-

Dömling, A. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 10, 439-467. [Link]

-

Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. PictetâSpengler reaction â Grokipedia [grokipedia.com]

- 4. BischlerâNapieralski reaction â Grokipedia [grokipedia.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. via.library.depaul.edu [via.library.depaul.edu]

- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 9. Bischler-Napieralski Reaction (Chapter 9) - Name Reactions in Organic Synthesis [cambridge.org]

- 10. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. Towards a continuous dynamic kinetic resolution of 1-phenylethylamine using a membrane assisted, two vessel process - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Chiral Amines: A Comprehensive Guide to their Application as Resolving Agents and Auxiliaries in Modern Synthesis

A Foreword for the Modern Scientist: In the landscape of pharmaceutical and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety.[1][2][3] Enantiomers of a chiral molecule can exhibit profoundly different pharmacological and toxicological profiles, making the production of single-enantiomer drugs a paramount objective.[4][5] This guide delves into the versatile and indispensable role of chiral amines, a class of organic compounds that have proven to be powerful tools for achieving enantiomeric purity. We will explore their dual capacity as both classical resolving agents for the separation of racemic mixtures and as sophisticated chiral auxiliaries that guide the stereochemical outcome of asymmetric reactions. This text is designed for the practicing researcher, scientist, and drug development professional, offering not just a theoretical overview, but also actionable insights and detailed methodologies to harness the full potential of chiral amines in the laboratory and beyond.

Part 1: Chiral Amines as Resolving Agents - The Art of Diastereomeric Salt Formation

The classical resolution of a racemic mixture remains a robust and widely employed strategy, particularly in the early stages of drug development and for large-scale industrial production due to its operational simplicity and cost-effectiveness.[6][][8] The cornerstone of this technique lies in the conversion of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers with distinct physical characteristics.[9][10]

The Underlying Principle: From Enantiomers to Separable Diastereomers

The most common approach for resolving racemic acids or other acidic compounds is through the formation of diastereomeric salts with an enantiomerically pure chiral amine.[4][6][9] The fundamental steps of this process are:

-

Diastereomeric Salt Formation: A racemic acid (a 1:1 mixture of R- and S-enantiomers) is reacted with a single enantiomer of a chiral amine (e.g., an (R)-amine). This acid-base reaction yields a mixture of two diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base].[4][9]

-

Fractional Crystallization: Due to their different three-dimensional arrangements, these diastereomeric salts exhibit different physical properties, most notably, varying solubilities in a given solvent.[4] This difference allows for the separation of the less soluble diastereomer from the more soluble one through fractional crystallization.[4]

-

Regeneration of Enantiomers: The separated, diastereomerically pure salt is then treated with a strong acid or base to break the ionic bond, thereby regenerating the enantiomerically pure acid and the chiral resolving agent.[4][9][10] The resolving agent can often be recovered and recycled, an important consideration for process economy.[6]

Diagram: Mechanism of Chiral Resolution via Diastereomeric Salt Formation

Caption: Workflow of chiral resolution by diastereomeric salt formation.

Selecting the Optimal Chiral Resolving Agent

The success of a resolution is critically dependent on the choice of the resolving agent. While the process can be somewhat empirical, several factors guide the selection:

-

Availability and Cost: Naturally occurring alkaloids like brucine and strychnine have historically been used due to their ready availability as single enantiomers.[11][12] Synthetic and more affordable options like (R)- and (S)-1-phenylethylamine are also widely employed.[12][13][14]

-

Crystallinity of Diastereomeric Salts: The ideal resolving agent forms well-defined, crystalline salts with the racemate, facilitating separation by filtration.

-

Solubility Difference: A significant difference in the solubility of the two diastereomeric salts is crucial for efficient separation.[4]

-

Ease of Recovery: The ability to easily recover the resolving agent in high yield for reuse is a key consideration for industrial applications.[6]

| Common Chiral Amine Resolving Agents | Typical Applications | Key Characteristics |

| Brucine | Resolution of racemic acids.[4][11] | A naturally occurring alkaloid, effective for a wide range of acids.[4][11] |

| Strychnine | Resolution of racemic acids.[12] | Similar to brucine, a readily available natural product.[12] |

| (R)- and (S)-1-Phenylethylamine | Resolution of various racemic acids.[13][14] | A versatile and inexpensive synthetic resolving agent available in both enantiomeric forms.[13][14] |

| Ephedrine and Pseudoephedrine | Resolution of acids and other compounds. | Chiral amino alcohols that can form diastereomeric salts. |

| Quinine and Quinidine | Resolution of acidic compounds.[12] | Cinchona alkaloids with multiple chiral centers.[12] |

Experimental Protocol: Resolution of Racemic Mandelic Acid using Brucine

This protocol details a classical resolution of a racemic carboxylic acid.

Materials:

-

Racemic mandelic acid

-

(-)-Brucine

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

Diastereomeric Salt Formation:

-

In a 500 mL Erlenmeyer flask, dissolve 15.2 g (0.1 mol) of racemic mandelic acid in 200 mL of hot ethanol.[4]

-

In a separate beaker, dissolve 39.4 g (0.1 mol) of anhydrous (-)-brucine in 150 mL of hot ethanol.[4]

-

Slowly add the hot brucine solution to the mandelic acid solution with constant stirring.[4]

-

-

Fractional Crystallization:

-

Regeneration of the Enantiomer:

-

Suspend the collected diastereomeric salt in water.

-

Add a sufficient amount of a strong base (e.g., NaOH solution) to deprotonate the mandelic acid and protonate the brucine, breaking the salt.

-

Extract the aqueous solution with a suitable organic solvent (e.g., DCM) to remove the brucine.

-

Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the enantiomerically enriched mandelic acid.

-

Collect the purified mandelic acid by vacuum filtration, wash with cold water, and dry.

-

-

Analysis:

-

Determine the optical purity (enantiomeric excess) of the resolved mandelic acid using polarimetry or chiral HPLC.

-

Part 2: Chiral Amines as Auxiliaries - Commanding Stereochemistry in Asymmetric Synthesis

While chiral resolution is a powerful separation technique, a more elegant and often more efficient approach is to directly synthesize the desired enantiomer. This is the realm of asymmetric synthesis, where chiral auxiliaries play a pivotal role.[1][15] A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate to direct the stereochemical course of a subsequent reaction.[1][15][16][17]

The Guiding Principle: Temporary Chirality for Stereoselective Transformations

The use of a chiral auxiliary involves a three-step sequence:

-

Attachment: The chiral auxiliary is covalently bonded to the prochiral substrate.[16]

-

Diastereoselective Reaction: The resulting chiral substrate-auxiliary conjugate undergoes a reaction where the steric and electronic properties of the auxiliary direct the approach of the reagent, leading to the formation of a new stereocenter with a high degree of stereocontrol.[17]

-

Cleavage: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule.[1][15][16] Ideally, the auxiliary can be recovered and reused.[17]

Diagram: General Principle of a Chiral Auxiliary-Mediated Asymmetric Reaction

Sources

- 1. esports.bluefield.edu - Chiral Auxiliary Synthesis [esports.bluefield.edu]

- 2. nbinno.com [nbinno.com]

- 3. pure-synth.com [pure-synth.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]

- 6. pharmtech.com [pharmtech.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 11. Brucine - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. 1-Phenylethylamine - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Chiral Resolution of Carboxylic Acids with (Hexan-2-yl)(1-phenylethyl)amine

Introduction: The Imperative of Chirality in Modern Chemistry

In the landscape of pharmaceutical development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the isolation of single enantiomers from a racemic mixture—a process known as chiral resolution—is a cornerstone of modern drug development.[1][2][3]

Diastereomeric salt formation stands as a robust and scalable classical method for chiral resolution.[2][4][5][6] This technique leverages the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess distinct physicochemical properties, most notably different solubilities, which allows for their separation by fractional crystallization.[2][4][7]

This document provides a comprehensive guide to the application of a novel chiral resolving agent, (Hexan-2-yl)(1-phenylethyl)amine , for the resolution of racemic carboxylic acids. While the fundamental principles of diastereomeric salt resolution are universal, this guide offers detailed protocols and field-proven insights tailored to the unique structural characteristics of this resolving agent, empowering researchers to develop efficient and scalable resolution processes.

Mechanism of Action: The Formation of Separable Diastereomers

The fundamental principle of this resolution process is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties.[4] A racemic mixture of a chiral carboxylic acid, (±)-Acid, is reacted with a single enantiomer of the chiral amine, for instance, (R,R)-(Hexan-2-yl)(1-phenylethyl)amine. This acid-base reaction forms two diastereomeric salts: [((+)-Acid)-((R,R)-Amine)] and [((-)-Acid)-((R,R)-Amine)].

Due to their different three-dimensional structures, these diastereomeric salts exhibit different solubilities in a given solvent system.[4][8] This disparity in solubility is the key to their separation. Through a carefully controlled crystallization process, the less soluble diastereomeric salt will preferentially precipitate from the solution, leaving the more soluble diastereomer in the mother liquor.

The following diagram illustrates the core principle of diastereomeric salt resolution: